molecular formula C20H29FN2O3 B11346132 2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide

2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide

Cat. No.: B11346132
M. Wt: 364.5 g/mol
InChI Key: HFCPCJWIYUYFCQ-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, a morpholinyl group, and a cyclohexylmethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the fluorophenoxy intermediate: This involves the reaction of 2-fluorophenol with an appropriate halogenating agent to form 2-fluorophenoxy halide.

    Cyclohexylmethylation: The 2-fluorophenoxy halide is then reacted with cyclohexylmethylamine under suitable conditions to form the cyclohexylmethylated intermediate.

    Morpholinylation: The intermediate is further reacted with morpholine to introduce the morpholinyl group.

    Amidation: Finally, the compound undergoes amidation with propanoyl chloride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide
  • 2-(2-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide
  • 2-(2-bromophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide

Uniqueness

2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide is unique due to the presence of the fluorophenoxy group, which imparts specific electronic and steric properties. This makes it distinct from its chlorinated or brominated analogs, potentially leading to different reactivity and biological activity .

Properties

Molecular Formula

C20H29FN2O3

Molecular Weight

364.5 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide

InChI

InChI=1S/C20H29FN2O3/c1-16(26-18-8-4-3-7-17(18)21)19(24)22-15-20(9-5-2-6-10-20)23-11-13-25-14-12-23/h3-4,7-8,16H,2,5-6,9-15H2,1H3,(H,22,24)

InChI Key

HFCPCJWIYUYFCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1(CCCCC1)N2CCOCC2)OC3=CC=CC=C3F

Origin of Product

United States

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